(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine
Description
Key Identifiers and Descriptors:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 873112-31-3 | |
| Molecular Formula | C₁₅H₁₉N₃ | |
| Molecular Weight | 241.33 g/mol | |
| SMILES Notation | C1CCC@HN2C=NC=C2C3=CC=CC=C3 | |
| InChI Key | BMBVRMLBEDEYAU-ZIAGYGMSSA-N |
The SMILES string encodes the cyclohexane backbone with stereospecific (R,R) configurations at positions 1 and 2, while the InChI key provides a unique identifier for computational and database referencing. The compound’s systematic name emphasizes the imidazole substituent’s position (5-phenyl) and its connectivity to the cyclohexane via a nitrogen atom (1-yl linkage).
Molecular Geometry and Stereochemical Configuration
The compound’s geometry is defined by its bicyclic framework, combining a chair-configured cyclohexane ring and a planar imidazole moiety. X-ray crystallographic data for analogous structures (e.g., orthorhombic crystal systems with space group C222(1)) suggest that steric and electronic interactions between the cyclohexane and imidazole groups enforce specific torsional angles and bond lengths.
Stereochemical Features:
- Cyclohexane Chair Conformation : The cyclohexane adopts a chair conformation, minimizing steric strain. The amine group at C1 and the imidazole at C2 occupy equatorial positions, stabilizing the molecule through reduced 1,3-diaxial interactions.
- Imidazole Orientation : The 5-phenylimidazol-1-yl group is oriented perpendicular to the cyclohexane plane, with the phenyl ring extending into a pseudo-axial position. This arrangement is stabilized by π-π stacking interactions in crystalline phases.
- Chiral Centers : The (1R,2R) configuration ensures enantiomeric specificity, critical for interactions in chiral environments such as enzyme active sites.
Comparative analysis of bond lengths (e.g., C–N = 1.325–1.393 Å in imidazole rings) and dihedral angles (e.g., 79.56° between imidazole and phenyl groups) aligns with hybrid cyclohexane-imidazole systems exhibiting restricted rotation and conformational rigidity.
Comparative Analysis of Cyclohexylamine-Imidazole Hybrid Architectures
The structural uniqueness of (1R,2R)-2-(5-phenylimidazol-1-yl)cyclohexan-1-amine becomes evident when contrasted with related hybrids:
Representative Comparators:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-(2-Phenyl-1H-imidazol-5-yl)propan-1-amine | C₁₂H₁₅N₃ | 201.27 | Linear propylamine chain vs. cyclohexane |
| 1-(5-Phenyl-1H-imidazol-2-yl)ethanamine | C₁₁H₁₃N₃ | 187.25 | Ethylamine linker; imidazole C2 substitution |
Key Contrasts:
- Backbone Rigidity : The cyclohexane core imposes greater conformational restraint compared to flexible alkyl chains in analogs like 2-(2-phenyl-1H-imidazol-5-yl)propan-1-amine. This rigidity enhances stereoelectronic control in molecular recognition processes.
- Substituent Positioning : Unlike 1-(5-phenyl-1H-imidazol-2-yl)ethanamine, where the imidazole is substituted at C2, the title compound’s C5-phenyl group on imidazole alters electronic delocalization and π-stacking potential.
- Stereochemical Complexity : The (1R,2R) configuration introduces enantiomer-specific interactions absent in non-chiral analogs such as 1-(4-phenyl-1H-imidazol-2-yl)ethanamine.
Structural Implications:
- Pharmacophore Potential : The cyclohexane-imidazole framework’s rigidity and chirality make it a candidate for selective receptor targeting, unlike linear analogs with greater conformational freedom.
- Crystallographic Behavior : Stronger intermolecular forces (e.g., C–H···O hydrogen bonds, π-π interactions) are observed in cyclohexane-containing hybrids compared to alkyl-linked derivatives.
Properties
CAS No. |
873112-31-3 |
|---|---|
Molecular Formula |
C15H19N3 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
(1R,2R)-2-(5-phenylimidazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H19N3/c16-13-8-4-5-9-14(13)18-11-17-10-15(18)12-6-2-1-3-7-12/h1-3,6-7,10-11,13-14H,4-5,8-9,16H2/t13-,14-/m1/s1 |
InChI Key |
BMBVRMLBEDEYAU-ZIAGYGMSSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2C=NC=C2C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C(C1)N)N2C=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Synthesis of the Cyclohexan-1-amine Core
The (1R,2R)-cyclohexan-1-amine scaffold is often prepared via asymmetric synthesis or chiral resolution methods:
Asymmetric Catalytic Hydrogenation or Reduction: Chiral catalysts (e.g., Rh, Ir complexes with chiral ligands) reduce cyclohexanone derivatives to the corresponding chiral amines with high enantioselectivity. Recent advances in asymmetric hydrogenation of imines and enamines provide routes to chiral amines with excellent stereocontrol.
Chiral Pool Synthesis: Starting from naturally occurring chiral precursors such as (−)-menthol or other chiral cyclohexane derivatives, functional group interconversions yield the desired (1R,2R)-cyclohexan-1-amine.
Resolution of Racemic Mixtures: Diastereomeric salt formation or chiral chromatography can separate racemic cyclohexan-1-amine mixtures into enantiomerically pure (1R,2R) isomers.
Installation of the 5-Phenyl-1H-imidazol-1-yl Substituent
The key step is the formation of the C–N bond between the cyclohexane ring and the imidazole moiety:
Nucleophilic Substitution: The 2-position of the cyclohexan-1-amine can be functionalized with a leaving group (e.g., halide or tosylate), which is then displaced by the nitrogen of 5-phenyl-1H-imidazole under basic conditions.
Cross-Coupling Reactions: Transition-metal catalyzed C–N bond formation (e.g., Buchwald-Hartwig amination) can be employed to couple a 2-halocyclohexan-1-amine derivative with 5-phenyl-1H-imidazole, preserving stereochemistry.
Direct N-Alkylation: The imidazole nitrogen can be alkylated with a suitable cyclohexanone or cyclohexylamine derivative bearing a leaving group, under controlled conditions to avoid over-alkylation.
Protecting Group Strategies
Amino Group Protection: The amine on the cyclohexane ring is often protected (e.g., Boc, Cbz) during the installation of the imidazole substituent to prevent side reactions.
Deprotection: After coupling, the protecting group is removed under acidic or hydrogenolytic conditions to yield the free amine.
Representative Experimental Procedure (Hypothetical Based on Literature)
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1. Preparation of (1R,2R)-2-halocyclohexan-1-amine | Starting from (1R,2R)-cyclohexan-1-amine, halogenation at 2-position using NBS or similar reagent in presence of base | 75-85 | Stereochemistry retention critical |
| 2. Protection of amine group | Boc2O, base (e.g., triethylamine), solvent: dichloromethane, room temperature | 90-95 | Protects amine during coupling |
| 3. Coupling with 5-phenyl-1H-imidazole | 5-phenyl-1H-imidazole, base (e.g., K2CO3), solvent: DMF or DMSO, 80-100°C, 12-24 h | 60-80 | N-alkylation or Buchwald-Hartwig amination |
| 4. Deprotection of Boc group | 4N HCl in dioxane, room temperature, 2-4 h | 90-95 | Yields free amine |
Analytical and Purification Techniques
- Chiral HPLC: To confirm enantiomeric purity and stereochemical integrity.
- NMR Spectroscopy: ^1H and ^13C NMR to verify structure and substitution pattern.
- Mass Spectrometry: To confirm molecular weight and purity.
- X-ray Crystallography: For absolute configuration confirmation if crystals are available.
Research Findings and Optimization Notes
The stereoselective synthesis of the cyclohexan-1-amine core is crucial; asymmetric hydrogenation methods have shown high enantioselectivity and scalability.
Protecting group choice impacts the yield and purity of the coupling step; Boc protection is preferred due to mild deprotection conditions.
The coupling reaction efficiency depends on the leaving group and base used; halides such as bromides or iodides on the cyclohexane ring provide better yields than chlorides.
Use of polar aprotic solvents (DMF, DMSO) and elevated temperatures facilitates the nucleophilic substitution or cross-coupling reactions.
Purification by preparative HPLC or flash chromatography ensures removal of side products and unreacted starting materials.
Summary Table of Preparation Methods
| Methodology | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Catalytic Hydrogenation | Chiral Rh/Ir catalysts, H2 | Mild temp, high pressure | High enantioselectivity, scalable | Requires expensive catalysts |
| Chiral Pool Synthesis | Natural chiral precursors | Multi-step synthesis | Readily available chiral sources | Longer synthesis route |
| Nucleophilic Substitution | 2-halocyclohexan-1-amine, 5-phenyl-1H-imidazole, base | 80-100°C, DMF/DMSO | Straightforward, moderate yields | Possible racemization |
| Buchwald-Hartwig Amination | Pd catalyst, ligands, base | Elevated temp, inert atmosphere | High coupling efficiency | Catalyst cost, optimization needed |
| Protecting Group Strategy | Boc2O, acid for deprotection | Room temp, mild acid | Protects amine, easy removal | Additional steps |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of imidazole derivatives with biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (1R,2R) configuration in the target compound and its piperidine analog () enhances enantioselectivity in catalysis compared to racemic mixtures.
Imidazole-Containing Derivatives with Varied Backbones
Compounds sharing the 5-phenylimidazole motif but differing in the amine backbone:
Key Observations :
- Salt Forms : The dihydrochloride salt in enhances solubility, a property that could be explored for the target compound in drug formulations.
Positional Isomers and Substituent Effects
Variations in phenyl or heterocycle positioning significantly alter bioactivity and reactivity:
- 5-Phenylimidazole vs. 4-Trifluoromethylphenyl Imidazole : Compounds like {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine () demonstrate that electron-withdrawing groups (e.g., CF₃) enhance metabolic stability but may reduce solubility compared to the target compound’s phenyl group.
- Ethyl vs.
Catalytic Performance
- The piperidine analog () achieves 85% yield and 95.6% ee in aldol reactions, suggesting that the target compound’s imidazole ring could modulate acidity or transition-state stabilization in similar reactions.
- Imidazole’s aromaticity may facilitate π-π interactions in catalytic systems, unlike non-aromatic substituents (e.g., methylsulfanyl in ).
Pharmacological Potential
- Analogs like 5-(4-methylphenyl)-1H-imidazol-2-amine () are used in serotonin receptor modulators, implying that the target compound’s phenylimidazole group may interact with similar biological targets.
- The cyclohexane backbone in rac-(1R,2R)-2-(Methylsulfanyl)cyclohexan-1-amine () is leveraged in agrochemicals, suggesting pesticidal applications for the target compound.
Biological Activity
(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclohexane ring substituted with an imidazole moiety and a phenyl group, which contributes to its biological properties. The stereochemistry of the compound is crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Its imidazole group allows for interactions with metal ions and biological macromolecules, influencing cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-436 | 8.90 | Induction of apoptosis and cell cycle arrest at G2/M phase |
| HeLa | 10.70 | Inhibition of proliferation |
| A549 | 9.62 | Increased autophagic processes |
Case Studies
A study conducted on the MDA-MB-436 breast cancer cell line revealed that treatment with this compound resulted in a significant increase in early apoptotic cells from 0.14% to 0.27%, indicating its potential as an effective anticancer agent . Furthermore, the compound was found to enhance autophagy, which is a critical process in cancer cell death.
Safety Profile
In vitro cytotoxicity assays against normal WI-38 cells indicated that the compound possesses a favorable safety profile, with IC50 values significantly higher than those observed in cancer cells, suggesting selective toxicity towards malignant cells .
Table 2: Safety Profile Against Normal Cells
| Cell Line | IC50 (µM) |
|---|---|
| WI-38 | 70.46 |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the imidazole and cyclohexane portions can significantly impact the biological activity of the compound. For instance, varying substituents on the phenyl group has been shown to alter potency against different cancer types .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
